Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-5-7-4-8(15-2)6-12-10(7)13-9/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFMEMVTCGKXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Esterification Approach
A widely adopted route starts from substituted pyridine derivatives, which are reacted with diethyl oxalate in the presence of strong bases such as potassium ethoxide or potassium tert-butoxide to yield ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates. The methoxy group is introduced via nucleophilic substitution of chloro precursors with sodium methoxide.
Catalytic Hydrogenation
Hydrogenation over palladium on charcoal (10% Pd/C) in ethanol is a key step to reduce nitro or halogenated intermediates to the desired ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This step is performed under inert atmosphere (argon) to minimize oxidation side reactions.
Hydrolysis and Further Functionalization
The ethyl ester group can be hydrolyzed under basic conditions (e.g., reflux with 2M NaOH or lithium hydroxide in ethanol/water mixtures) to yield the corresponding carboxylic acid, which serves as a versatile intermediate for further cyclizations or derivatizations.
Cyclization to Complex Heterocycles
The carboxylic acid derivative can undergo intramolecular cyclization in the presence of coupling agents like EDCI and catalysts such as DMAP in anhydrous tetrahydrofuran (THF) to form bispyrido-pyrrolo-pyrazinedione ring systems.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Anhydrous THF, EDCI (1.2 mmol), DMAP (2.3 mmol), 48 h | EDCI, DMAP | 6H,13H-Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione | 60–75% |
| Preparation Step | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|
| Formation of pyrrolo[2,3-b]pyridine core | Diethyl oxalate, potassium tert-butoxide, methoxypyridine, EtOH | 45–75% | Base-mediated cyclization |
| Introduction of methoxy group | Sodium methoxide substitution | Incorporated in starting materials | Via nucleophilic substitution |
| Catalytic hydrogenation | 10% Pd/C, ethanol, H2 atmosphere | Up to 85% | Reduces nitro/halogen groups |
| Ester hydrolysis | NaOH or LiOH in EtOH/H2O, reflux | 71–95% | Converts ester to acid |
| Cyclization to heterocycles | EDCI, DMAP, anhydrous THF, RT | 60–75% | Forms complex fused rings |
- The cyclization proceeds via nucleophilic attack of the pyrrole nitrogen on activated acyl intermediates formed from diethyl oxalate and substituted pyridines.
- Methoxy substitution at the 5-position enhances biological activity and influences the regiochemistry of cyclization.
- Catalytic hydrogenation is critical for clean reduction of intermediates, yielding high purity final products.
- Hydrolysis of the ester group under basic conditions proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate anion, which upon acidification precipitates the free acid.
- Subsequent cyclization using EDCI/DMAP involves activation of the carboxylic acid to an acyloxyphosphonium intermediate, facilitating nucleophilic attack and ring closure.
- NMR Spectroscopy (¹H and ¹³C NMR): Key for confirming regiochemistry and substitution patterns; methoxy protons appear around δ 3.7–4.0 ppm; ethyl ester protons show quartet and triplet signals at δ ~4.27 ppm and ~1.32 ppm respectively.
- Mass Spectrometry (ESI-MS, HRMS): Confirms molecular weight and formula; typical m/z values correspond to protonated molecular ions.
- X-ray Crystallography: Used to confirm fused ring structures and resolve ambiguities in regiochemistry.
- Chromatographic Purification: Flash chromatography and recrystallization are standard for obtaining pure compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structural features allow for various chemical modifications that can lead to new derivatives with potential applications in pharmaceuticals and materials science.
Biology
The compound exhibits promising biological activities:
- Anticancer Properties : Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cell lines, particularly breast cancer cells. This activity is attributed to its interaction with fibroblast growth factor receptors (FGFRs), which play a crucial role in cell signaling pathways related to growth and survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Medicine
The compound is being investigated for its therapeutic potential in targeting specific enzymes and receptors involved in various diseases. Its mechanism of action includes enzyme inhibition and modulation of signaling pathways that are critical for disease progression.
Industrial Applications
In the pharmaceutical industry, this compound is utilized as an intermediate in drug development processes. Its ability to undergo various chemical reactions allows for the creation of diverse pharmaceutical agents with tailored properties.
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. This finding highlights its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Enzyme Inhibition
Research focusing on the interaction between this compound and FGFRs revealed that it effectively inhibits FGFR-mediated signaling pathways. This inhibition leads to reduced cell proliferation in tumor models, suggesting its role as a therapeutic agent in conditions characterized by aberrant FGFR activity.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The table below highlights key analogs of ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, focusing on substituents, synthesis, and applications:
Key Observations
- Substituent Effects: Electron-Withdrawing Groups (Br, Cl): Bromo and chloro substituents (e.g., in ) enhance reactivity in cross-coupling reactions, making these analogs valuable for constructing complex architectures. Electron-Donating Groups (OCH₃, CH₃): Methoxy and methyl groups improve stability and modulate electronic properties, influencing binding affinity in drug candidates . Functionalized Side Chains: The dimethylaminomethyl group in introduces basicity and solubility, expanding pharmacological utility.
Ring Fusion Position :
Research Findings and Implications
- Reactivity : Bromo-substituted derivatives (e.g., ) are pivotal in palladium-catalyzed cross-couplings, enabling access to diverse heterocyclic libraries.
- Biological Activity: Methoxy groups enhance membrane permeability, as seen in analogs targeting adenosine receptors .
- Structural Insights : X-ray crystallography (using SHELX software ) confirms the planar geometry of the pyrrolopyridine core, critical for π-π stacking in drug-receptor interactions.
Biological Activity
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound exhibits a range of biological activities that can be attributed to its structural properties. The compound has been primarily studied for its interactions with various enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.
Key Biological Activities
- Enzyme Inhibition : This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in tumor growth and proliferation.
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells, particularly breast cancer cell lines, thereby inhibiting cell proliferation .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
Target Interaction
- Fibroblast Growth Factor Receptors (FGFRs) : The compound binds to FGFRs, inhibiting their activity and disrupting downstream signaling pathways that promote tumor growth. This interaction is crucial for its anticancer effects .
Cellular Effects
- Apoptosis Induction : In vitro studies have shown that the compound can trigger programmed cell death in cancer cells, which is a desirable effect in cancer therapy .
- Cell Proliferation Inhibition : It significantly reduces the proliferation rate of various cancer cell lines, indicating its potential as a therapeutic agent against malignancies .
Research Findings and Case Studies
A series of studies have evaluated the biological activity of this compound. Below is a summary of significant findings:
Q & A
Q. What are the established synthetic routes for Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and what reaction conditions optimize yield?
The synthesis typically involves cyclization and functionalization steps. A common approach is the cyclization of ethyl 5-amino-pyrrolo[2,3-b]pyridine derivatives under acidic or basic conditions, followed by methoxy group introduction via nucleophilic substitution or coupling reactions. For example, analogous bromo derivatives are synthesized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which could be adapted for methoxy substitution by replacing bromine with a methoxy precursor . Optimizing conditions like temperature (60–100°C), solvent (DMF or THF), and catalyst (Pd(PPh₃)₄) can achieve yields up to 85% based on similar pyrrolopyridine syntheses .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the methoxy group (δ ~3.8 ppm for OCH₃) and ester functionality (δ ~4.3 ppm for CH₂CH₃).
- HPLC-MS : To assess purity (>98%) and molecular ion peaks ([M+H]⁺ expected at m/z ~247.1).
- X-ray Crystallography : For unambiguous structural confirmation using SHELX programs, which refine crystallographic data to determine bond angles and torsional strain .
- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches.
Q. What are the primary research applications of this compound in medicinal chemistry?
The pyrrolo[2,3-b]pyridine core is a privileged scaffold in drug discovery. This compound serves as:
- A kinase inhibitor precursor : Analogous halogenated derivatives (e.g., 5-bromo or 3-iodo) inhibit FGFRs and EGFRs, suggesting methoxy variants may target similar pathways .
- A building block for antitumor agents : Structural analogs demonstrate antiproliferative activity in cancer cell lines (e.g., IC₅₀ <10 µM in MCF-7) .
- A probe for biochemical assays : Functionalization at the 2-carboxylate position enables conjugation to fluorescent tags or biotin for target engagement studies .
Advanced Research Questions
Q. How can conflicting solubility or reactivity data for this compound be resolved during reaction optimization?
Contradictions often arise from solvent polarity or pH effects. For example:
- Solubility Issues : Use co-solvents (DMSO:EtOH mixtures) or sonication to enhance dissolution.
- Unexpected Reactivity : Methoxy groups can act as weak directing groups in electrophilic substitution. Control experiments with deuterated solvents (e.g., DMSO-d₆) and kinetic studies (via in-situ IR) help identify intermediates .
- Byproduct Formation : Monitor reactions with TLC or LC-MS at intervals. For ester hydrolysis under basic conditions, adjust pH (<7) or use protective groups (e.g., Boc) .
Q. What strategies improve the compound’s bioavailability in pharmacological studies?
Bioavailability challenges stem from poor membrane permeability. Solutions include:
- Prodrug Design : Replace the ethyl ester with a more lipophilic group (e.g., pivaloyloxymethyl) to enhance absorption.
- Cocrystallization : Co-formers like succinic acid improve solubility without altering pharmacological activity .
- Nanoparticle Encapsulation : PLGA-based nanoparticles increase circulation time and target specificity (e.g., 70% encapsulation efficiency reported for similar compounds) .
Q. How do electronic effects of the methoxy group influence structure-activity relationships (SAR) in kinase inhibition?
The methoxy group’s electron-donating nature alters π-π stacking and hydrogen-bond interactions in kinase binding pockets. SAR studies on analogs show:
- Methoxy Position : 5-Methoxy (vs. 6-methoxy) enhances FGFR1 inhibition due to optimal alignment with the ATP-binding site (ΔG ~-9.2 kcal/mol in docking studies) .
- Substituent Effects : Replacing methoxy with electron-withdrawing groups (e.g., NO₂) reduces activity, confirming the importance of electron donation for target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
